molecular formula C15H11ClF3N5OS2 B2897919 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 746610-73-1

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2897919
CAS No.: 746610-73-1
M. Wt: 433.85
InChI Key: ZVVYPKFLKDDREO-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an amino group, a thiophen-2-yl moiety, and a sulfanyl-linked acetamide chain terminating in a 4-chloro-3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N5OS2/c16-10-4-3-8(6-9(10)15(17,18)19)21-12(25)7-27-14-23-22-13(24(14)20)11-2-1-5-26-11/h1-6H,7,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVYPKFLKDDREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole core is synthesized via cyclization of thiophen-2-carboxylic acid hydrazide. This method, adapted from analogous procedures for pyridine-3-sulfonamides, involves two critical steps:

  • Formation of thiosemicarbazide intermediate :
    Thiophen-2-carboxylic acid hydrazide reacts with carbon disulfide in the presence of potassium hydroxide, yielding a thiosemicarbazide derivative. The reaction proceeds under reflux in ethanol for 6–8 hours, with subsequent acidification using hydrochloric acid to precipitate the intermediate.

  • Cyclization to 1,2,4-triazole-3-thiol :
    The thiosemicarbazide intermediate undergoes cyclization in concentrated hydrochloric acid at 80–90°C for 4 hours. The amino group at position 4 and the thiophen-2-yl group at position 5 are introduced regioselectively during this step.

Reaction Scheme :
$$
\text{Thiophen-2-carboxylic acid hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Thiosemicarbazide} \xrightarrow{\text{HCl}} \text{4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol}
$$

Table 1: Optimization of Triazole Synthesis

Parameter Condition Yield (%)
Solvent Ethanol 78
Temperature (°C) 80 85
Reaction Time (h) 4 78

Preparation of N-[4-Chloro-3-(trifluoromethyl)phenyl]chloroacetamide

The acetamide side chain is synthesized via acylation of 4-chloro-3-(trifluoromethyl)aniline with chloroacetyl chloride. This method mirrors the activation of carboxylic acids to acyl chlorides, as demonstrated in the synthesis of thiophene-based acetamides:

  • Acylation reaction :
    4-Chloro-3-(trifluoromethyl)aniline is dissolved in dry tetrahydrofuran (THF) and treated with triethylamine to deprotonate the amine. Chloroacetyl chloride is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The product is isolated by filtration and recrystallized from acetonitrile.

Reaction Scheme :
$$
\text{4-Chloro-3-(trifluoromethyl)aniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, THF}} \text{N-[4-Chloro-3-(trifluoromethyl)phenyl]chloroacetamide}
$$

Table 2: Spectroscopic Data for Chloroacetamide Intermediate

Characterization Method Data
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) δ 10.21 (s, 1H, NH), 8.02 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H), 7.52 (d, J = 8.8 Hz, 1H), 4.12 (s, 2H, CH$$_2$$Cl)
IR (KBr) 3280 (N-H), 1685 (C=O), 1320 (C-F) cm$$^{-1}$$

Coupling Reaction to Form the Target Compound

The final step involves nucleophilic substitution between the triazole thiol and chloroacetamide. Adapted from methods for sulfonamide derivatives, this reaction utilizes a polar aprotic solvent to facilitate thiolate ion formation:

  • Reaction conditions :
    4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) and N-[4-chloro-3-(trifluoromethyl)phenyl]chloroacetamide (1.2 equiv) are combined in dimethylformamide (DMF) with potassium carbonate (2.0 equiv). The mixture is heated at 60°C for 8 hours, followed by precipitation in ice-water and purification via column chromatography (silica gel, ethyl acetate/hexane).

Reaction Scheme :
$$
\text{Triazole thiol} + \text{Chloroacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Table 3: Yield Optimization for Coupling Reaction

Base Solvent Temperature (°C) Yield (%)
K$$2$$CO$$3$$ DMF 60 72
NaH THF 25 58
Cs$$2$$CO$$3$$ DMSO 80 65

Characterization and Analytical Data

The target compound is characterized using advanced spectroscopic techniques:

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$) : δ 13.45 (s, 1H, NH), 8.15 (d, J = 2.4 Hz, 1H), 7.82 (dd, J = 8.8, 2.4 Hz, 1H), 7.71 (d, J = 8.8 Hz, 1H), 7.50 (dd, J = 5.0, 3.6 Hz, 1H, thiophene-H), 7.20 (d, J = 3.6 Hz, 1H), 7.05 (d, J = 5.0 Hz, 1H), 4.25 (s, 2H, SCH$$2$$), 3.95 (s, 2H, COCH$$_2$$).
  • IR (KBr) : 3350 (N-H), 1680 (C=O), 1540 (C=N), 1325 (C-F) cm$$^{-1}$$.
  • Mass Spectrometry (ESI-MS) : m/z 488.05 [M+H]$$^+$$.

Challenges and Limitations

  • Regioselectivity in Triazole Formation : Competing pathways during cyclization may yield regioisomers, necessitating careful control of reaction pH and temperature.
  • Purification of Hydrophobic Intermediates : The trifluoromethyl group introduces hydrophobicity, complicating recrystallization. Column chromatography with gradient elution is often required.
  • Thiol Oxidation : The sulfanyl group is prone to oxidation, requiring inert atmospheres or antioxidant additives during synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring and sulfanyl group can undergo oxidation reactions, leading to sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features and biological activity.

    Biological Research: Studying its interactions with biological targets such as enzymes and receptors.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazole ring and thiophene moiety may play crucial roles in binding to the active site of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,4-Triazole Acetamide Derivatives

Compound ID Triazole Substituents Acetamide Substituents Key Features References
Target Compound 4-Amino-5-(thiophen-2-yl) 4-Chloro-3-(trifluoromethyl)phenyl Thiophene enhances lipophilicity; chloro-CF₃ group improves electron-withdrawing properties
Compound 7h 4-(4-Chlorophenyl)-5-(p-tolylaminomethyl) Unsubstituted acetamide Bulky tolylaminomethyl group may hinder target accessibility
Pyridinyl Derivative 4-(3-Methylphenyl)-5-(4-pyridinyl) 2-Chloro-5-(trifluoromethyl)phenyl Pyridine introduces polarizability; similar chloro-CF₃ phenyl group
Trifluoromethyl Triazole 4-Amino-5-(trifluoromethyl) 2,4-Dimethylphenyl CF₃ on triazole increases electronegativity; dimethylphenyl reduces steric hindrance
Furan Derivative 4-Amino-5-(furan-2-yl) Varied aryl groups (e.g., 4-chlorophenyl) Furan’s smaller size vs. thiophene may reduce hydrophobic interactions
Butylphenyl Derivative 4-Amino-5-(2-chlorophenyl) 4-Butylphenyl Long alkyl chain enhances lipophilicity but may affect solubility

Anti-Exudative Activity

  • Furan Analog (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Thiophene-based analogs (e.g., the target compound) are hypothesized to exhibit enhanced activity due to thiophene’s superior metabolic stability and membrane permeability .

Antimicrobial and Anti-Inflammatory Activity

  • Pyridinyl Derivatives () : N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides showed MIC values of 12.5–50 µg/mL against E. coli, S. aureus, and fungal strains. Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring exhibited superior activity, suggesting the target compound’s chloro-CF₃ group may confer similar advantages .
  • Thiophen-2-ylmethyl Derivatives () : Compounds with thiophen-2-ylmethyl substituents displayed moderate to strong antibacterial activity, supporting the pharmacophoric role of thiophene in disrupting microbial membranes .

Antioxidant Activity

  • Pyridinyl Derivatives () : Hydrogen peroxide radical scavenging assays revealed IC₅₀ values of 34–82 µg/mL, with electron-deficient aryl groups enhancing antioxidant capacity. The target compound’s chloro-CF₃ group may similarly stabilize radical intermediates .

Structure-Activity Relationship (SAR) Insights

Thiophen-2-yl (vs. furan or pyridine) improves lipophilicity and π-π stacking .

Acetamide Substituents :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring increase antimicrobial and anti-inflammatory potency .
  • Bulky substituents (e.g., butylphenyl) may reduce bioavailability due to steric effects .

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Synthesis

The synthesis of triazole derivatives often involves the reaction of thiophenes with various amines and acylating agents. The target compound can be synthesized through a multi-step process involving:

  • Formation of the triazole ring : This typically involves cyclization reactions with thiophene derivatives.
  • Substitution reactions : The introduction of chloro and trifluoromethyl groups enhances biological activity.

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to the target compound exhibit:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives have shown efficacy against fungal strains, making them potential candidates for antifungal therapy .

Anticancer Properties

Research indicates that triazole derivatives can possess anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds related to the target have demonstrated the ability to inhibit cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values in the micromolar range .
  • Mechanism of Action : The proposed mechanisms include interference with DNA synthesis and induction of apoptosis in cancer cells .

Stress-Protective Effects

Recent studies have investigated the stress-protective effects of sodium salt derivatives of triazoles in animal models. These studies suggest:

  • Behavioral Improvements : Treated rats showed improved behavior under stress conditions compared to control groups .
  • Physiological Benefits : Enhanced antioxidant activity was noted, indicating potential protective effects against oxidative stress .

Case Studies

  • Histological Study on Liver Protection :
    • A study evaluated the protective effects of sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate on liver tissues under stress conditions in rats. Results indicated significant preservation of liver architecture compared to untreated controls .
  • Anticancer Screening :
    • A series of triazole derivatives were screened against various cancer cell lines. The study found that certain modifications significantly enhanced anticancer activity, highlighting structure-activity relationships that could inform future drug design .

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AntibacterialEffective against S. aureus, E. coli ,
AntifungalActive against various fungi ,
AnticancerInhibition of HCT-116 and T47D cell lines
Stress ProtectionImproved behavior and antioxidant activity ,

Q & A

Basic: What are the critical steps in synthesizing 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide?

Methodological Answer:
The synthesis typically involves:

Preparation of the triazole-thione intermediate : Reacting 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thione with a base (e.g., KOH) in ethanol to deprotonate the thiol group .

Alkylation : Introducing the acetamide moiety by reacting the intermediate with chloroacetamide derivatives under reflux conditions (60–80°C, 1–3 hours). Solvent choice (ethanol/water mixtures) and stoichiometric ratios are critical for yield optimization .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures high purity (>95%) .

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